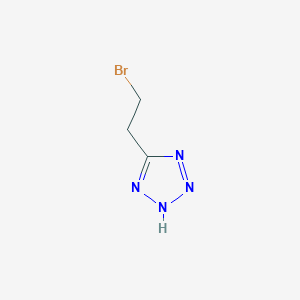

5-(2-BroMo ethyl)-1H-tetrazole

Description

Contextualization of Tetrazole Chemistry in Contemporary Organic Synthesis

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. bohrium.commdpi.com This nitrogen-rich structure imparts a unique electronic character, rendering them as bioisosteres of carboxylic acids and cis-amides, a feature that has propelled their use in medicinal chemistry. bohrium.comresearchgate.netresearchgate.net Their metabolic stability and ability to participate in various interactions, such as hydrogen bonding and π-π stacking, make them attractive moieties in drug design. researchgate.netacs.org The synthesis of tetrazole derivatives is a well-explored area, with the [3+2] cycloaddition reaction between nitriles and azides being a cornerstone method. researchgate.netresearchgate.net Contemporary organic synthesis leverages the versatility of the tetrazole ring to create a diverse range of compounds with applications spanning from pharmaceuticals to materials science. bohrium.comsioc-journal.cn

Strategic Importance of Halogenated Alkyl-Tetrazoles as Key Intermediates in Synthetic Design

Halogenated alkyl-tetrazoles, such as 5-(2-Bromoethyl)-1H-tetrazole, represent a strategically important class of intermediates in organic synthesis. The presence of a halogen, specifically bromine in this case, provides a reactive handle for a multitude of chemical transformations. The bromoethyl group can readily participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes these compounds valuable precursors for creating extensive libraries of tetrazole derivatives for screening in drug discovery and materials science. For instance, the bromoethyl moiety can be converted to other functional groups, enabling the synthesis of diverse structures. tudublin.ie

Overview of Current Research Trajectories for 5-(2-Bromoethyl)-1H-tetrazole

Current research involving 5-(2-Bromoethyl)-1H-tetrazole and related compounds is focused on expanding their synthetic utility. One notable application involves its use as a precursor in the synthesis of more complex heterocyclic systems. For example, it has been utilized in domino reactions, such as the four-component reaction with 2-(2-bromoethyl)benzaldehyde, an isocyanide, and an amine to generate novel tetrazolyl tetrahydroisoquinolines. core.ac.ukresearchgate.net Another area of investigation is its use in the synthesis of energetic materials, where the high nitrogen content of the tetrazole ring is advantageous. at.ua The alkylation of 5-nitrotetrazole with 1-(2-bromoethyl)-3-nitro-1H-1,2,4-triazole, a related bromoethyl-functionalized heterocycle, has been shown to produce new energetic compounds. bakhtiniada.ru These research directions highlight the ongoing efforts to exploit the reactivity of the bromoethyl group in concert with the inherent properties of the tetrazole ring to access novel and functional molecules.

Properties of 5-(2-Bromoethyl)-1H-tetrazole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-(2-Bromoethyl)-1H-tetrazole | 606149-13-7 | C3H5BrN4 | 193.01 | Not available |

| 5-(2-Bromophenyl)-1H-tetrazole | 73096-42-1 | C7H5BrN4 | 225.05 | 182-184 |

| 5-[3-(2-bromoethyl)phenyl]-1H-1,2,3,4-tetrazole | 1701426-38-0 | C9H9BrN4 | 253.10 | Not available |

| 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | Not available | C33H27BrN4 | 575.50 | 152-155 |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUORGRIVAYGYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82049-79-4 | |

| Record name | 5-(2-bromoethyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Bromoethyl 1h Tetrazole

Direct Synthesis Approaches to the 5-(2-Bromoethyl)-1H-tetrazole Scaffold

Direct synthesis methods aim to construct the 5-(2-Bromoethyl)-1H-tetrazole molecule from acyclic precursors in a convergent manner. These approaches are often favored for their efficiency and atom economy.

[3+2] Cycloaddition Strategies and their Regioselectivity

The most prominent and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.gov For the specific synthesis of 5-(2-Bromoethyl)-1H-tetrazole, this involves the reaction of 3-bromopropionitrile (B1265702) with an azide, typically sodium azide (NaN₃). nih.gov

This reaction is formally a 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings. nih.gov The mechanism of this transformation has been a subject of study, with debate over whether it proceeds via a concerted [3+2] cycloaddition pathway or a stepwise process. Theoretical calculations suggest that the reaction may proceed through the formation of an intermediate imidoyl azide, which subsequently cyclizes to form the tetrazole ring.

Regioselectivity in this context primarily refers to the tautomeric form of the final product. The cycloaddition yields the tetrazolide anion, which is then protonated during workup. This protonation can occur at either the N1 or N2 position of the ring, leading to the formation of 1H- and 2H-tetrazole tautomers. For 5-substituted tetrazoles, the 1H-tautomer is generally the more stable and predominant form in solution. acs.org

Multicomponent Reaction (MCR) Pathways Involving 2-Bromoethyl-Containing Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov While not the most common route for a simple structure like 5-(2-Bromoethyl)-1H-tetrazole, MCR pathways can be adapted for its synthesis.

One notable example is the Ugi-azide four-component reaction (UA-4CR). A hypothetical MCR pathway to the target compound could involve the reaction of 3-bromopropionaldehyde (the oxo component), an amine (e.g., ammonia (B1221849) or a protected amine), an isocyanide, and an azide source like azidotrimethylsilane (B126382) (TMSN₃). This reaction would assemble the tetrazole ring and the substituted side-chain in a single, convergent step, showcasing the power of MCRs in generating molecular diversity. nih.gov Similarly, the Passerini-tetrazole three-component reaction (PT-3CR) could be envisioned, which typically combines an aldehyde/ketone, an isocyanide, and an azide source. nih.gov

Functionalization and Derivatization of Pre-formed Tetrazole Rings with Bromoethyl Moieties

An alternative to building the tetrazole ring from scratch is to modify a pre-existing tetrazole scaffold. This can be achieved either by altering a substituent at the C5 position or by attaching a bromoethyl group to a nitrogen atom of the ring (N-alkylation).

C5-Side Chain Modification: This strategy involves starting with a tetrazole that already has a two-carbon chain at the 5-position, which can then be converted to the desired bromoethyl group. Two plausible precursor routes include:

Hydrobromination of 5-vinyl-1H-tetrazole: Addition of hydrogen bromide (HBr) across the double bond of 5-vinyl-1H-tetrazole would yield 5-(2-Bromoethyl)-1H-tetrazole. This reaction typically proceeds via an anti-Markovnikov addition mechanism, especially in the presence of radical initiators, to afford the primary bromide.

Bromination of 5-(2-hydroxyethyl)-1H-tetrazole: The hydroxyl group of 5-(2-hydroxyethyl)-1H-tetrazole can be converted into a bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

N-Alkylation: This approach involves reacting a pre-formed tetrazole ring, such as 5-phenyl-1H-tetrazole or even 1H-tetrazole itself, with an electrophile containing a bromoethyl group. A common reagent for this purpose is 1,2-dibromoethane. The reaction typically occurs under basic conditions, where the tetrazole is deprotonated to form the more nucleophilic tetrazolide anion. A significant challenge in this method is controlling the regioselectivity of the alkylation, as the anion has two potential sites for attack (N1 and N2), leading to a mixture of 1-(2-bromoethyl) and 2-(2-bromoethyl) regioisomers. The ratio of these products is influenced by factors such as the substituent at the C5 position, the nature of the counter-ion, the solvent, and the specific alkylating agent used.

Catalytic Systems and Optimized Reaction Conditions in 5-(2-Bromoethyl)-1H-tetrazole Synthesis

To overcome the high activation energy and often harsh conditions (e.g., high temperatures) required for the [3+2] cycloaddition between nitriles and azides, various catalytic systems have been developed. These catalysts enhance the reaction rate, improve yields, and allow for milder conditions.

Metal-Catalyzed Processes for Enhanced Yields and Selectivity

A wide array of metal-based catalysts have been proven effective in the synthesis of 5-substituted-1H-tetrazoles. These catalysts function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide. nih.gov

Zinc Catalysts: Zinc salts, such as ZnBr₂ and Zn(OAc)₂·2H₂O, are among the most widely used, effective, and environmentally benign catalysts for this transformation. rsc.orggrowingscience.com Reactions catalyzed by zinc salts can often be performed in water, which minimizes the risk of generating the explosive hydrazoic acid and simplifies the workup procedure. organic-chemistry.org

Cobalt Catalysts: Cobalt complexes have been identified as highly active catalysts for the azide-nitrile cycloaddition. nih.gov Both homogeneous cobalt(II) complexes and heterogeneous systems like CoY zeolite or cobalt nanoparticles have demonstrated excellent catalytic activity, promoting the reaction under milder conditions and affording near-quantitative yields. nih.govnih.govacs.org

Copper Catalysts: Copper(I) and Copper(II) species, such as Cu₂O and CuSO₄·5H₂O, also effectively catalyze the formation of tetrazoles. scielo.brresearchgate.net The mechanism is thought to involve the in-situ formation of a copper-azide species, which then undergoes the cycloaddition with the nitrile. researchgate.net

Below is a table summarizing various metal-catalyzed systems used for the synthesis of 5-substituted 1H-tetrazoles, which are applicable to the synthesis of 5-(2-Bromoethyl)-1H-tetrazole.

| Catalyst | Typical Solvent | Temperature (°C) | Key Advantages | Reference |

|---|---|---|---|---|

| ZnBr₂ | H₂O | 100 | Environmentally friendly, safe, broad substrate scope. | rsc.orgorganic-chemistry.org |

| Co(II) Complex | Methanol | Reflux | High yields, mild conditions, first homogeneous Co catalyst. | nih.gov |

| CoY Zeolite | DMF | 130 | Reusable heterogeneous catalyst, aerobic conditions. | acs.org |

| CuSO₄·5H₂O | DMSO | 120 | Readily available, short reaction times, good yields. | scielo.br |

| Cu(I) / TMSN₃ | DMF/MeOH | 80 | Proceeds via in-situ copper azide formation. | researchgate.net |

Organocatalytic and Metal-Free Methodologies

In alignment with the principles of green chemistry, significant efforts have been directed towards developing metal-free catalytic systems for tetrazole synthesis. These methods avoid the costs and potential toxicity associated with metal catalysts.

Acid Catalysis: Brønsted acids have been shown to effectively promote the cycloaddition. Silica sulfuric acid (SSA) is a notable example of a heterogeneous solid acid catalyst that is efficient, reusable, and easy to handle, making it suitable for both laboratory and industrial-scale synthesis. nih.govnih.gov

Organocatalysis: Small organic molecules can also catalyze this transformation. L-proline, an inexpensive and naturally occurring amino acid, has emerged as a highly effective organocatalyst. thieme-connect.comorganic-chemistry.org It is believed to activate the nitrile through hydrogen bonding, facilitating the azide attack. The L-proline-catalyzed method is lauded for its operational simplicity, short reaction times, and excellent yields across a broad range of nitrile substrates, including aliphatic ones. organic-chemistry.orgorganic-chemistry.org Another approach involves the in-situ generation of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), which activates the nitrile under neutral conditions. organic-chemistry.org

The following table details representative metal-free systems for the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst/Reagent | Typical Solvent | Temperature (°C) | Key Advantages | Reference |

|---|---|---|---|---|

| Silica Sulfuric Acid | DMF | Reflux | Heterogeneous, reusable, non-corrosive solid acid. | nih.govnih.gov |

| L-proline | DMF | 110 | Inexpensive, environmentally benign, broad scope. | thieme-connect.comorganic-chemistry.org |

| Cuttlebone | DMSO | 110 | Natural, low-cost, heterogeneous catalyst. | scispace.com |

| Triethylammonium Chloride | Nitrobenzene | Microwave | Rapid synthesis, effective for hindered nitriles. | organic-chemistry.org |

Optimization of Solvent Systems and Temperature Regimes, including High-Temperature Continuous Flow Synthesis

The selection of an appropriate solvent system and the fine-tuning of temperature are critical parameters in the synthesis of 5-substituted-1H-tetrazoles, including 5-(2-bromoethyl)-1H-tetrazole. The conventional synthesis often involves the [3+2] cycloaddition of a nitrile with an azide source. The efficiency of this reaction is highly dependent on the reaction medium and thermal conditions.

Polar aprotic solvents are generally favored for the synthesis of tetrazoles. Solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been shown to be effective in promoting the desired cycloaddition. organic-chemistry.orgrsc.org The choice of solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of 5-phenyl-1H-tetrazole, a model for 5-substituted tetrazoles, DMF was found to provide better yields compared to dimethyl sulfoxide (B87167) (DMSO) and other solvents. organic-chemistry.org In some cases, a mixture of an organic solvent and water can be beneficial, with a 9:1 mixture of NMP and water providing a good balance of reaction rate and yield while maintaining homogeneity. nih.gov

Temperature is another crucial factor. An increase in temperature generally leads to a higher yield, up to an optimal point. For the synthesis of 5-phenyl-1H-tetrazole in DMF, the yield increased with temperature up to 120 °C, with no further improvement at higher temperatures. organic-chemistry.org This suggests that for each specific 5-substituted tetrazole, there is an optimal temperature that maximizes product formation while minimizing degradation or side reactions.

High-Temperature Continuous Flow Synthesis

To overcome the safety concerns associated with the batch synthesis of tetrazoles, particularly the handling of potentially explosive azide compounds at elevated temperatures, high-temperature continuous flow synthesis has emerged as a powerful alternative. rsc.orgrsc.org This technique offers enhanced safety due to the small reaction volumes, superior heat and mass transfer, and precise control over reaction parameters such as temperature and residence time.

In a continuous flow setup, a solution of the nitrile and an azide source is pumped through a heated microreactor. This allows for the use of significantly higher temperatures than are safely achievable in batch reactors, often leading to dramatic reductions in reaction times and increased yields. For the synthesis of 5-substituted tetrazoles, temperatures as high as 190 °C have been employed in a continuous flow system, resulting in near-quantitative yields in a matter of minutes. rsc.orgrsc.org The use of a back-pressure regulator allows the solvent to be heated well above its boiling point, further accelerating the reaction. nih.gov

A general protocol for the continuous-flow synthesis of 5-substituted tetrazoles involves dissolving sodium azide in water and adding this solution to the nitrile substrate dissolved in a solvent like NMP. rsc.org This homogeneous solution is then pumped through a heated tubular reactor. The ability to operate at high temperatures in a continuous flow system not only improves efficiency but also minimizes the formation of byproducts, such as the hydration of the nitrile to a carboxamide. nih.gov

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Method |

|---|---|---|---|---|

| DMF | 120 | 8 h | High | Batch |

| DMSO | - | - | Moderate | Batch |

| NMP:H₂O (9:1) | 140 | 30 min | 65 | Microwave (Batch) |

| NMP:H₂O (7:3) | 190 | 20 min | 96 | Continuous Flow |

Regiochemical Control in N-Alkylation and Cyclization Reactions Involving 5-(2-Bromoethyl)-1H-tetrazole

The tetrazole ring of 5-(2-bromoethyl)-1H-tetrazole contains two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of two regioisomers: 1,5- and 2,5-disubstituted tetrazoles. The control of regioselectivity in these reactions is a key challenge and an area of active research.

N-Alkylation

The alkylation of 5-substituted tetrazoles typically results in a mixture of the N1 and N2 alkylated products. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the base used. The observed regioselectivity can often be explained by the interplay of steric and electronic effects, as well as the reaction mechanism (SN1 vs. SN2). colab.ws

For instance, the alkylation of tetrazoles with 3-(2-bromoethyl)-1-methoxy-3-methyltriaz-1-ene 2-oxide, a compound with a side chain related to that of the title compound, proceeds at both the N1 and N2 positions of the tetrazole ring, yielding a mixture of two isomers. beilstein-journals.org Achieving regioselective N-alkylation is crucial for the synthesis of specific isomers with desired biological or material properties. Strategies to control this regioselectivity can involve the use of specific bases and solvents that favor the formation of one tautomer of the tetrazole anion over the other, or by employing directing groups that steer the alkylating agent to a specific nitrogen atom. echemi.com

Cyclization Reactions

The 2-bromoethyl substituent in 5-(2-bromoethyl)-1H-tetrazole provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused bicyclic tetrazole systems. These reactions are essentially intramolecular N-alkylation events. The regiochemical outcome of such cyclizations depends on which of the tetrazole ring nitrogens (N1 or N4, which is equivalent to N1 in the deprotonated form) displaces the bromide ion.

Intramolecular cyclization can potentially lead to two different fused ring systems. If the N1 nitrogen acts as the nucleophile, a tetrazolo[1,5-a]pyridine-like structure would be formed (in a broader sense of fused systems). Conversely, if the N2 nitrogen is involved in the cyclization, a different isomeric fused system would result. The principles governing the regioselectivity of intermolecular N-alkylation are also applicable here. Factors such as the conditions used to induce cyclization (e.g., base, solvent, temperature) will influence the preferred pathway and, consequently, the structure of the final product. The synthesis of fused tetrazole systems, such as tetrazolo[1,5-a]pyridines, often involves the reaction of a suitably substituted precursor that undergoes an intramolecular cyclization. organic-chemistry.org

The regiochemical control in these cyclization reactions is paramount for the synthesis of well-defined fused heterocyclic compounds. A deeper understanding of the factors that govern the nucleophilicity of the different nitrogen atoms in the tetrazole ring under various reaction conditions is essential for predicting and controlling the outcome of these transformations.

| Reaction Type | Reactant | Potential Products | Controlling Factors |

|---|---|---|---|

| N-Alkylation | 5-Substituted-1H-tetrazole | 1,5- and 2,5-disubstituted isomers | Alkylating agent, solvent, base, temperature |

| Intramolecular Cyclization | 5-(2-Bromoethyl)-1H-tetrazole | Fused bicyclic tetrazole isomers | Reaction conditions (base, solvent), electronic and steric effects |

Reactivity Profiles and Mechanistic Investigations of 5 2 Bromoethyl 1h Tetrazole

Nucleophilic Substitution Reactions Involving the 2-Bromoethyl Moiety

The 2-bromoethyl group attached to the C5 position of the 1H-tetrazole ring is a versatile functional handle for a variety of nucleophilic substitution reactions. The presence of an electron-withdrawing tetrazole ring can influence the reactivity of the C-Br bond, making it susceptible to displacement by a range of nucleophiles.

Intra- and Intermolecular Cyclizations for Ring Formation

The bifunctional nature of 5-(2-bromoethyl)-1H-tetrazole, possessing both a nucleophilic tetrazole ring system and an electrophilic bromoethyl side chain, makes it a suitable precursor for various cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways to afford a diverse range of heterocyclic structures.

Intramolecular Cyclization:

Intramolecular cyclization of 5-(2-bromoethyl)-1H-tetrazole can lead to the formation of fused bicyclic systems. This process is typically facilitated by a base, which deprotonates the tetrazole ring, enhancing its nucleophilicity. The resulting tetrazolate anion can then attack the electrophilic carbon of the bromoethyl group in an intramolecular SN2 reaction, leading to the formation of a new ring. The regioselectivity of this cyclization is dependent on which nitrogen atom of the tetrazole ring participates in the ring closure. This can result in the formation of either tetrazolo[1,5-a]pyrimidine (B1219648) or tetrazolo[5,1-b]pyrimidine derivatives. The rate of these cyclizations, particularly for the formation of five- and six-membered rings, is generally favorable due to the reduced entropic cost compared to their intermolecular counterparts wikipedia.org.

Intermolecular Cyclization:

In intermolecular cyclizations, 5-(2-bromoethyl)-1H-tetrazole can react with external bifunctional reagents to construct larger ring systems or more complex heterocyclic scaffolds. For instance, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of macrocycles or other heterocyclic systems through a sequential double substitution reaction. Thiol-promoted intermolecular cyclizations have also been developed for the synthesis of other heterocyclic systems, such as 1,2,4-oxadiazoles, under transition metal-free conditions rsc.org. While specific examples involving 5-(2-bromoethyl)-1H-tetrazole are not prevalent in the literature, the principles of these reactions are broadly applicable.

Formation of Polycyclic and Spiroheterocyclic Scaffolds

The reactivity of the bromoethyl group can be harnessed to construct more intricate molecular architectures, including polycyclic and spiroheterocyclic systems.

Polycyclic Scaffolds:

The formation of polycyclic systems can be achieved through cascade radical cyclization reactions nih.gov. While not specifically demonstrated for 5-(2-bromoethyl)-1H-tetrazole, boryl radicals have been shown to catalyze cascade cyclizations to assemble acs.orgacs.org fused bicyclic and nih.govnih.govnih.gov fused tricyclic molecules nih.gov. Such strategies could potentially be adapted for the synthesis of novel polycyclic tetrazole derivatives.

Spiroheterocyclic Scaffolds:

Spiroheterocycles can be synthesized by reacting 5-(2-bromoethyl)-1H-tetrazole with cyclic ketones or other suitable precursors. The bromoethyl group can be transformed into a nucleophilic species, for example, through a Grignard reaction, which can then attack the carbonyl group of a cyclic ketone. Subsequent intramolecular cyclization could then lead to the formation of a spirocyclic system where the tetrazole-containing ring and the newly formed ring share a common carbon atom.

Halogen Exchange and Derivatization Reactions

The bromine atom of the 2-bromoethyl moiety can be readily substituted through halogen exchange reactions or displaced by various nucleophiles to introduce new functional groups.

Halogen Exchange:

The Finkelstein reaction, a classic SN2 reaction, can be employed to convert the 2-bromoethyl group to a 2-iodoethyl group by treatment with sodium iodide in acetone wikipedia.org. This transformation is often advantageous as iodides are generally better leaving groups than bromides, thus enhancing the reactivity of the side chain for subsequent nucleophilic substitution reactions. Conversely, the bromine can be exchanged for fluorine or chlorine using appropriate reagents wikipedia.org.

Derivatization Reactions:

The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to attack by a wide array of nucleophiles, allowing for extensive derivatization.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide | Ether (-OCH3) |

| Thiolate | Sodium Thiophenoxide | Thioether (-SPh) |

| Cyanide | Sodium Cyanide | Nitrile (-CN) |

| Azide (B81097) | Sodium Azide | Azide (-N3) |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Primary, Secondary, or Tertiary Amine |

These derivatization reactions significantly expand the synthetic utility of 5-(2-bromoethyl)-1H-tetrazole, providing access to a wide range of functionalized tetrazole derivatives.

Transformations at the Tetrazole Ring System of 5-(2-Bromoethyl)-1H-tetrazole

The tetrazole ring itself is a reactive entity, with the C5-position and the four nitrogen atoms offering sites for further functionalization.

Reactivity at the C5-Position and Subsequent Functionalization

While the C5-position of the parent compound is already substituted, further transformations of the 2-bromoethyl group can be considered as a functionalization of this position. For instance, the conversion of the bromoethyl group to other functional groups, as detailed in section 3.1.3, directly modifies the C5-substituent. Additionally, reactions that involve the entire C5-substituent can be envisioned. For example, elimination reactions could potentially be induced to form a vinyl-tetrazole derivative.

The synthesis of 5-substituted 1H-tetrazoles is a well-established field, often proceeding through the [3+2] cycloaddition of a nitrile with an azide organic-chemistry.org. This highlights the stability of the tetrazole ring once formed and the general focus on modifying the C5-substituent for further synthetic elaborations.

N-Positions Reactivity, Alkylation, and Acylation Patterns

The tetrazole ring contains four nitrogen atoms, and in the 1H-tautomer, one nitrogen atom bears a hydrogen atom, rendering it acidic and nucleophilic upon deprotonation. Alkylation and acylation reactions of 5-substituted 1H-tetrazoles are common transformations but are often complicated by the issue of regioselectivity.

N-Alkylation:

Alkylation of 5-substituted 1H-tetrazoles typically yields a mixture of N1 and N2 isomers dntb.gov.uabohrium.com. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the C5-substituent.

| Alkylating Agent | Base | Solvent | General Outcome |

| Alkyl Halides | K2CO3 | DMF | Mixture of N1 and N2 isomers |

| Alkyl Halides | NaH | THF | Can favor N1-alkylation beilstein-journals.org |

| Aliphatic Amines (via diazotization) | Organic Nitrite | Ethyl Acetate | Preferential formation of 2,5-disubstituted tetrazoles organic-chemistry.orgrsc.org |

The regioselectivity can sometimes be controlled to favor one isomer over the other. For example, the use of sodium hydride in THF has been shown to be a promising system for N1-selective indazole alkylation, a principle that may be applicable to tetrazoles beilstein-journals.org. Conversely, alkylation via the diazotization of aliphatic amines often leads to the preferential formation of the 2,5-disubstituted tetrazole organic-chemistry.orgrsc.org. The presence of a bromine atom on a substituent in other heterocyclic systems, such as NH-1,2,3-triazoles, has been shown to direct N2-alkylation organic-chemistry.org.

N-Acylation:

Similar to alkylation, N-acylation of 5-substituted 1H-tetrazoles can also produce a mixture of N1 and N2 acylated products. The regioselectivity of acylation is also dependent on the reaction conditions. In some cases, N-acylation has been used as a method to modify the electronic properties of polymers containing five-membered lactam units rsc.org. Regioselective N-acylation can sometimes be achieved, with the N1-substituted regioisomer being formed through the isomerization of the initially formed N2-acyl derivative to the more thermodynamically stable N1-isomer beilstein-journals.org.

Detailed Mechanistic Pathways: Investigation of Key Intermediates and Transition States (e.g., Iminium Ions, Nitrilium Ions, Keteniminium Ions)

The reactivity of the 5-(2-Bromoethyl)-1H-tetrazole molecule is governed by the interplay between the tetrazole ring and the bromoethyl side chain. Mechanistic pathways for this compound are not extensively documented in the literature; however, plausible routes can be inferred from the well-established chemistry of other substituted tetrazoles and related heterocyclic systems. These pathways often involve high-energy, transient species such as nitrilium ions, iminium ions, and keteniminium ions.

Nitrilium Ions: Nitrilium ions are recognized as key intermediates in the Ugi four-component reaction for the synthesis of 1,5-disubstituted tetrazoles, where an azide anion traps the nitrilium species to form the tetrazole ring. nih.gov While this describes a synthetic route, the principle of microscopic reversibility suggests that the fragmentation of a tetrazole ring could proceed via a nitrilium intermediate. For 5-(2-Bromoethyl)-1H-tetrazole, protonation or alkylation at a ring nitrogen, followed by ring-opening, could generate a nitrilium ion. This process would be facilitated by electron-withdrawing groups or under acidic conditions, leading to the cleavage of the N2-N3 or N3-N4 bond. Density functional theory (DFT) calculations on the formation of tetrazoles from nitriles suggest that the mechanism involves an imidoyl azide intermediate which cyclizes, with activation barriers strongly correlated to the electron-withdrawing potential of the nitrile's substituent. nih.gov

Iminium Ions: Iminium ions are crucial intermediates in numerous organic reactions, typically formed by the protonation or alkylation of an imine. nih.gov In the context of 5-(2-Bromoethyl)-1H-tetrazole, an intramolecular cyclization pathway could involve the formation of a bicyclic iminium ion. For example, nucleophilic displacement of the bromide by the N1 or N2 nitrogen of the tetrazole ring would lead to a tetrazolo[1,5-a]pyridinium or related bicyclic cation. Subsequent ring-opening or rearrangement of this strained intermediate could generate various products. The formation of the iminium cation by protonation of an imine nitrogen makes it a highly reactive electrophile, as a nucleophilic attack on this species results in a neutral product. nih.gov

Keteniminium Ions: Keteniminium ions are highly electrophilic heterocumulenes typically generated in situ from α-chloroenamines, ynamines, or, most commonly, the activation of tertiary amides with reagents like triflic anhydride. nih.govd-nb.info Their involvement in the reactivity of 5-(2-Bromoethyl)-1H-tetrazole is less direct but can be postulated in reactions of its derivatives. For instance, if the bromoethyl side chain were converted to a carboxylic acid and subsequently an amide, activation could lead to a keteniminium ion. This reactive species could then undergo intramolecular [2+2] or [4+2] cycloadditions if a suitable π-system were present. researchgate.net While not a direct reaction of the parent compound, this highlights a potential pathway for functionalized analogs. Computational studies have been employed to understand the competition between different reaction pathways of keteniminium ions, revealing small energy barriers between alternative cyclizations. nih.govresearchgate.net

Decomposition Pathways and Stability under Varied Reaction Conditions

The stability of the tetrazole ring is considerable, yet it is susceptible to decomposition under thermal or photochemical conditions. The high nitrogen content and significant positive enthalpy of formation of tetrazoles mean that their decomposition is highly exothermic, releasing molecular nitrogen. nih.gov

Thermal Decomposition: The thermal decomposition of 5-substituted-1H-tetrazoles can proceed through several pathways. A primary mechanism involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrile imine intermediate. researchgate.netacs.org For 5-(2-Bromoethyl)-1H-tetrazole, this would yield 3-bromopropanenitrile imine. Nitrile imines are transient species that can undergo various subsequent reactions, including rearrangement to carbodiimides or diazirines, or intramolecular cyclization if a suitable functional group is present. researchgate.net

A second common thermal pathway is cycloreversion, where the tetrazole ring fragments into a nitrile and an azide. beilstein-journals.org In the case of 5-(2-Bromoethyl)-1H-tetrazole, this would produce 3-bromopropanenitrile and hydrazoic acid (HN₃). This pathway is often observed at high temperatures in solution. Studies on 5-benzhydryl-1H-tetrazole have shown that complete decomposition in a solvent mixture at 240 °C can take over eight hours, indicating the relative stability of the ring. beilstein-journals.org However, decomposition rates can be dramatically accelerated in certain flow reactors. beilstein-journals.org

The thermal stability of tetrazole derivatives varies significantly with substitution. Energetic materials based on tetrazoles often have decomposition onsets in the range of 170–250 °C. researchgate.net

Table 1: Thermal Decomposition Data for 5-Substituted-1H-Tetrazole Analogs

| Compound | Conditions | Key Intermediates/Products | Kinetic Parameters / Observations | Reference |

|---|---|---|---|---|

| 5-Benzhydryl-1H-tetrazole | 240 °C, NMP/AcOH/H₂O | Nitrilimine, Diphenylmethane | Complete decomposition requires >8 hours in batch microwave. | beilstein-journals.org |

| 5-Aminotetrazole | ~100 K/s heating rate | HN₃, NH₂CN, N₂, CH₃N₃ | Two distinct decomposition routes observed with different activation energies. | researchgate.net |

| 1-Amino-1-(tetrazol-5-yldiazenyl) guanidine (Tetrazene) | 1.0 °C/min heating rate (DSC) | 1H-tetrazole, N₂, Aminocyanamide | Decomposition onset ~118.6 °C; Activation Energy ~225 kJ/mol. | rsc.org |

| N-(Pyrazolyl)tetrazoles | Melt-phase | N/A | Decomposition activation energies of 117-127 kJ/mol. | researchgate.net |

Note: This table presents data for analogous compounds to provide context for the potential decomposition behavior of 5-(2-Bromoethyl)-1H-tetrazole.

Photochemical Decomposition: Irradiation with UV light provides an alternative pathway for tetrazole decomposition. The photochemistry of tetrazoles often involves the cleavage of the ring with the extrusion of N₂. nih.gov Studies on related tetrazole derivatives, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione and 5-allyloxy tetrazoles, suggest that photodecomposition proceeds via the formation of a 1,3-biradical intermediate after nitrogen loss. nih.gov For 5-(2-Bromoethyl)-1H-tetrazole, photolysis would likely generate a triplet biradical, which could then rearrange or react with other molecules. The specific photoproducts would depend on the reaction conditions, such as the wavelength of light and the solvent used. For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles in solution yields N-phenyl-1,3-oxazines as the primary photoproducts, though these are often unstable. nih.gov

Applications of 5 2 Bromoethyl 1h Tetrazole As a Versatile Synthetic Building Block

A Gateway to Advanced Organic Frameworks

The structural attributes of 5-(2-bromoethyl)-1H-tetrazole make it an invaluable starting material for the synthesis of intricate organic molecules. The presence of the reactive C-Br bond, coupled with the versatile chemistry of the tetrazole ring, provides a platform for a variety of synthetic transformations.

Crafting Nitrogen-Rich Heterocyclic Architectures

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. The bromoethyl functionality of 5-(2-bromoethyl)-1H-tetrazole serves as a convenient anchor for intramolecular cyclization reactions, leading to the formation of bicyclic nitrogen-rich heterocycles. For instance, the reaction of 5-(2-bromoethyl)-1H-tetrazole with appropriate nucleophiles can initiate a sequence of reactions culminating in the formation of fused tetrazole derivatives.

One prominent class of such heterocycles is the tetrazolo[1,5-a]pyrimidine (B1219648) system. While general methods for the synthesis of these compounds exist, often through one-pot multi-component reactions involving 5-aminotetrazole, aldehydes, and active methylene (B1212753) compounds, the strategic use of 5-(2-bromoethyl)-1H-tetrazole offers a pathway to specifically substituted derivatives. nih.gov The reaction of the bromoethyl group with a suitable binucleophile can lead to the formation of a six-membered ring fused to the tetrazole core.

Similarly, the synthesis of tetrazolo[5,1-a]isoquinolines and other fused systems can be envisaged through intramolecular cyclization strategies starting from derivatives of 5-(2-bromoethyl)-1H-tetrazole. These nitrogen-rich frameworks are of significant interest due to their potential applications in various fields, including pharmaceuticals and energetic materials.

Orchestrating Complexity through Cascade and Domino Reactions

Cascade and domino reactions represent highly efficient synthetic strategies for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and maximizing atom economy. The bifunctional nature of 5-(2-bromoethyl)-1H-tetrazole makes it an ideal candidate for initiating such reaction sequences.

A hypothetical domino reaction could be initiated by the nucleophilic substitution of the bromide by a bifunctional nucleophile. The newly introduced functional group could then participate in a subsequent intramolecular reaction with the tetrazole ring or another part of the molecule, leading to the rapid assembly of a complex heterocyclic scaffold. For instance, reaction with a molecule containing both an amine and a nitrile functionality could lead to an initial substitution followed by an intramolecular cycloaddition.

While specific examples detailing the use of 5-(2-bromoethyl)-1H-tetrazole in such complex transformations are not yet widely reported in readily accessible literature, the principles of cascade and domino reactions strongly suggest its potential in this area. The development of such reactions would provide a powerful tool for the efficient synthesis of novel and structurally diverse molecules.

Assembling Polyfunctionalized Compounds

The ability to introduce multiple functional groups into a molecule is crucial for tuning its physical, chemical, and biological properties. 5-(2-Bromoethyl)-1H-tetrazole serves as an excellent scaffold for the assembly of polyfunctionalized compounds. The bromoethyl group can be readily converted into a wide range of other functional groups through nucleophilic substitution reactions.

For example, reaction with azide (B81097) ions can introduce an azido (B1232118) group, a versatile functional group for click chemistry and the synthesis of other nitrogen-containing heterocycles. Reaction with amines, thiols, and alcohols can introduce corresponding functionalities, each of which can be further elaborated. This allows for the systematic construction of molecules with tailored properties.

The following table provides a summary of potential functional group transformations of 5-(2-Bromoethyl)-1H-tetrazole:

| Reagent | Resulting Functional Group | Potential Subsequent Reactions |

| NaN3 | Azide (-N3) | Huisgen Cycloaddition (Click Chemistry) |

| R-NH2 | Secondary Amine (-NHR) | Amide formation, further alkylation |

| R-SH | Thioether (-SR) | Oxidation to sulfoxide (B87167) or sulfone |

| R-OH | Ether (-OR) | Cleavage or further functionalization |

| KCN | Nitrile (-CN) | Hydrolysis to carboxylic acid, reduction to amine |

These transformations highlight the versatility of 5-(2-bromoethyl)-1H-tetrazole as a building block for creating a library of polyfunctionalized compounds with diverse potential applications.

A Key Component in Coordination Chemistry Ligand Design

The tetrazole moiety is an excellent coordinating agent for a variety of metal ions due to the presence of multiple nitrogen atoms with lone pairs of electrons. This property has led to the extensive use of tetrazole-containing molecules as ligands in coordination chemistry. 5-(2-Bromoethyl)-1H-tetrazole provides a convenient starting point for the synthesis of more complex and tailored ligands.

Designing and Synthesizing Polydentate Ligands

Polydentate ligands, which can bind to a metal ion through multiple donor atoms, are of great interest in coordination chemistry as they form more stable metal complexes compared to their monodentate counterparts. The bromoethyl group of 5-(2-bromoethyl)-1H-tetrazole can be functionalized to introduce additional coordinating groups, thereby transforming the parent molecule into a bidentate or even a polydentate ligand.

For instance, reaction of 5-(2-bromoethyl)-1H-tetrazole with molecules containing donor atoms such as nitrogen (e.g., amines, pyridines), oxygen (e.g., carboxylates, ethers), or sulfur (e.g., thiols, thioethers) can lead to the formation of ligands with various denticities and coordination preferences. This modular approach allows for the rational design of ligands with specific properties for desired applications. nih.gov

The following table illustrates the synthesis of potential polydentate ligands from 5-(2-Bromoethyl)-1H-tetrazole:

| Reactant | Resulting Ligand Structure | Potential Coordination Sites |

| Ethylenediamine | N,N'-bis(2-(1H-tetrazol-5-yl)ethyl)ethane-1,2-diamine | Tetrazole N, Amine N |

| 2-Mercaptopyridine | 5-(2-(pyridin-2-ylthio)ethyl)-1H-tetrazole | Tetrazole N, Pyridine N, Thioether S |

| Glycine | 2-((2-(1H-tetrazol-5-yl)ethyl)amino)acetic acid | Tetrazole N, Amine N, Carboxylate O |

The synthesis of such ligands opens up possibilities for the construction of novel coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with interesting structural and functional properties.

Application of Derived Ligands in Catalysis

While direct catalytic applications of ligands derived specifically from 5-(2-bromoethyl)-1H-tetrazole are an emerging area of research, the principles of ligand design in catalysis suggest their potential. For example, incorporating a tetrazole-based ligand into a transition metal complex can modulate its redox properties, making it suitable for oxidation or reduction catalysis. derpharmachemica.com Furthermore, the design of chiral polydentate ligands derived from this precursor could lead to the development of new asymmetric catalysts.

The field of homogeneous and heterogeneous catalysis continuously seeks novel and efficient catalytic systems. The versatility of 5-(2-bromoethyl)-1H-tetrazole in ligand synthesis provides a promising avenue for the discovery of new and effective catalysts for a wide range of chemical transformations.

Precursors for Advanced Materials Science Research

Synthesis of High-Nitrogen-Content Materials for Controlled Gas Generation Studies

The strategic design of advanced materials for controlled gas generation, a critical technology in applications such as micro-actuators, fire suppression systems, and inflatable devices, relies on the development of energetic polymers with high nitrogen content. These materials are engineered to decompose rapidly and controllably upon stimulation, releasing a significant volume of nitrogen gas. The tetrazole moiety, with its high nitrogen content and inherent energetic properties, serves as an ideal building block for such polymers. 5-(2-Bromoethyl)-1H-tetrazole emerges as a key precursor in the synthesis of these specialized high-nitrogen materials, primarily through its conversion to polymerizable vinyltetrazole monomers.

The synthetic pathway to high-nitrogen polymers from 5-(2-bromoethyl)-1H-tetrazole commences with its transformation into a vinyl-substituted tetrazole. This is typically achieved through a dehydrobromination reaction. While direct studies on 5-(2-bromoethyl)-1H-tetrazole are not extensively documented, the analogous dehydrochlorination of 5-(2-chloroethyl)tetrazole to produce 5-vinyl-1H-tetrazole is a well-established process, indicating a similar reaction pathway. researchgate.net This elimination reaction creates a vinyl group at the 5-position of the tetrazole ring, yielding a monomer suitable for polymerization.

The resultant 5-vinyl-1H-tetrazole is a valuable monomer for the synthesis of poly(5-vinyl-1H-tetrazole), a high-nitrogen polymer. researchgate.net The polymerization of 5-vinyl-1H-tetrazole can be initiated through various methods, including free radical polymerization. researchgate.net Due to the electron-withdrawing nature of the tetrazole ring, the vinyl group is activated, facilitating polymerization. mdpi.com It has been noted that 5-vinyl-1H-tetrazole can undergo spontaneous polymerization upon melting, which occurs at approximately 131.2 °C, indicating its high reactivity. mdpi.com Controlled polymerization is therefore crucial to obtain a polymer with desired molecular weight and properties.

The resulting poly(5-vinyl-1H-tetrazole) is a nitrogen-rich polymer with significant potential for controlled gas generation. Its thermal decomposition characteristics are of paramount interest in this context. Studies have shown that the thermal degradation of poly(5-vinyl-1H-tetrazole) is an exothermic process that occurs at elevated temperatures. The decomposition of the tetrazole rings within the polymer backbone leads to the rapid release of a large volume of nitrogen gas. mdpi.com

The thermal behavior of these polymers is a key indicator of their suitability for gas generation applications. Differential scanning calorimetry (DSC) is a common technique used to investigate the thermal properties of such materials. Research on poly(N-methyl-5-vinyltetrazole)s, closely related derivatives, has provided insights into their thermal stability and decomposition. The thermal decomposition of the pendant tetrazole groups is a critical step in the gas generation process. researchgate.net

Detailed research findings on the thermal properties of poly(vinyltetrazole)s provide valuable data for understanding their gas generation potential. The following table summarizes key thermal decomposition data for poly(5-vinyl-1H-tetrazole) and a related methylated derivative, illustrating the energetic nature of these materials.

| Polymer | Decomposition Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Notes |

|---|---|---|---|

| Poly(5-vinyl-1H-tetrazole) | ~200 | Not specified | Degradation follows polymerization upon heating of the monomer. mdpi.com |

| Poly(N-methyl-5-vinyltetrazole) | Not specified | Higher than Poly(5-vinyl-1H-tetrazole) | Exhibits enhanced thermal stability of the tetrazole group compared to the non-methylated analogue. researchgate.net |

The controlled decomposition of these high-nitrogen polymers makes them promising candidates for applications where a rapid and precise release of gas is required. The ability to tune the decomposition temperature and gas evolution rate through chemical modification of the tetrazole ring or the polymer backbone is a significant area of ongoing research. The synthesis of such materials from precursors like 5-(2-bromoethyl)-1H-tetrazole underscores the importance of this compound as a versatile building block in the field of advanced energetic materials.

Computational and Theoretical Investigations of 5 2 Bromoethyl 1h Tetrazole

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in delineating the conformational preferences, tautomeric equilibria, and electronic nature of 5-(2-bromoethyl)-1H-tetrazole. These calculations provide a detailed picture of the molecule's energetic landscape and the distribution of its electrons, which are crucial for understanding its stability and reactivity.

The structural flexibility of 5-(2-bromoethyl)-1H-tetrazole primarily arises from the rotation around the C-C bond of the ethyl side chain and the potential for tautomerism within the tetrazole ring. The bromoethyl group can adopt various conformations, with the anti and gauche arrangements being the most significant. Computational studies on similar alkyl-substituted tetrazoles suggest that the energy differences between these conformers are typically small, allowing for a dynamic equilibrium at room temperature.

A key feature of 5-substituted-1H-tetrazoles is the existence of two principal tautomers: the 1H- and 2H-forms. nih.gov In the gas phase, the 2H-tautomer is often found to be more stable, while in solution, the 1H-tautomer is generally the predominant form. nih.gov This preference is influenced by intermolecular interactions, particularly hydrogen bonding, which are more favorable for the 1H tautomer. nih.govacs.org Theoretical calculations on various 5-substituted tetrazoles consistently support this trend, indicating that the energetic balance between the tautomers is delicate and can be shifted by the surrounding environment.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Hypothetical) | Relative Energy (kcal/mol) in Solution (Hypothetical) | Key Geometric Parameters (Bond Lengths in Å, Angles in °) |

|---|---|---|---|

| 1H-tautomer | 1.5 | 0.0 | N1-N2: 1.35, N2-N3: 1.30, N3-N4: 1.35, N4-C5: 1.32, C5-N1: 1.36, ∠N1-N2-N3: 108 |

| 2H-tautomer | 0.0 | 1.2 | N1-N2: 1.32, N2-N3: 1.32, N3-N4: 1.32, N4-C5: 1.34, C5-N1: 1.34, ∠N1-N2-N3: 110 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. libretexts.orgwikipedia.org The HOMO represents the ability to donate electrons, indicating nucleophilic character, while the LUMO signifies the capacity to accept electrons, reflecting electrophilic character. youtube.com For 5-(2-bromoethyl)-1H-tetrazole, the HOMO is expected to be localized primarily on the tetrazole ring, particularly on the nitrogen atoms, which are rich in electron density. The LUMO, conversely, is likely to have significant contributions from the σ* anti-bonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Reactivity descriptors derived from these orbital energies, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactive tendencies.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity. |

| Chemical Potential (μ) | -4.5 eV | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | 4.0 eV | Represents resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.53 eV | Quantifies the electrophilic character. |

The tetrazole ring is known to be aromatic, a property that contributes significantly to its stability. Aromaticity can be computationally assessed using various methods, with Nucleus-Independent Chemical Shift (NICS) calculations being a widely employed technique. github.io NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), providing a measure of the magnetic shielding or deshielding induced by the cyclic electron delocalization. semanticscholar.orgrsc.orgethz.ch A negative NICS value indicates aromatic character, while a positive value suggests anti-aromaticity. For the tetrazole ring in 5-(2-bromoethyl)-1H-tetrazole, NICS calculations are expected to yield significantly negative values, confirming its aromatic nature. researchgate.net

| Probe Location | Calculated NICS Value (ppm) (Hypothetical) | Indication |

|---|---|---|

| NICS(0) | -12.8 | Strong aromatic character |

| NICS(1) | -9.5 | Significant π-electron delocalization |

Mechanistic Probing via Computational Modeling

Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions involving 5-(2-bromoethyl)-1H-tetrazole. By mapping out the potential energy surfaces of reaction pathways, it is possible to identify transition states and intermediates, thereby gaining a deeper understanding of the reaction kinetics and thermodynamics.

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry allows for the precise location and characterization of transition state structures. For reactions involving 5-(2-bromoethyl)-1H-tetrazole, such as nucleophilic substitution at the bromoethyl side chain or cycloaddition reactions, transition state analysis can reveal the atomistic details of the bond-breaking and bond-forming processes. The calculated activation energies provide a theoretical basis for predicting reaction rates and understanding the factors that control selectivity.

By systematically exploring the potential energy surface, computational methods can predict the most likely reaction pathways and construct detailed energy profiles. researchgate.net For instance, in the reaction of 5-(2-bromoethyl)-1H-tetrazole with a nucleophile, computational modeling could compare the energetics of a direct substitution pathway with those of an elimination-addition mechanism. The resulting energy profile would illustrate the relative energies of reactants, intermediates, transition states, and products, offering a comprehensive view of the reaction mechanism.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) (Hypothetical) |

|---|---|---|

| Start | Reactants | 0.0 |

| Midpoint 1 | Transition State 1 | +25.0 |

| Midpoint 2 | Intermediate | +5.0 |

| Midpoint 3 | Transition State 2 | +15.0 |

| End | Products | -10.0 |

Solvent Effects and Catalytic Mechanisms from a Theoretical Standpoint

The chemical behavior of 5-(2-Bromoethyl)-1H-tetrazole in different environments is significantly influenced by solvent interactions. Theoretical chemistry provides powerful tools to dissect these effects at a molecular level.

Solvent Effects:

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how solvents influence the structure, stability, and reactivity of molecules. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method can be used to calculate the solvation energy and to understand how the polarity of the solvent affects the electronic properties of 5-(2-Bromoethyl)-1H-tetrazole.

For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent molecules and the nitrogen atoms of the tetrazole ring would be expected. These interactions can be modeled explicitly by including a few solvent molecules around the solute in the DFT calculations. Such studies would likely show a stabilization of the ground state and transition states of reactions involving this compound.

To illustrate the type of data that would be generated, the following table presents hypothetical results from a DFT study on the effect of different solvents on the electronic properties of 5-(2-Bromoethyl)-1H-tetrazole.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 3.2 | 5.8 |

| Toluene | 2.4 | 3.5 | 5.6 |

| Acetone | 20.7 | 4.1 | 5.4 |

| Ethanol | 24.6 | 4.3 | 5.3 |

| Water | 80.1 | 4.8 | 5.2 |

Note: This table is illustrative and contains hypothetical data based on general trends observed for similar molecules.

Catalytic Mechanisms:

Theoretical studies are crucial for elucidating the mechanisms of catalyzed reactions involving tetrazoles. For example, the formation of the tetrazole ring itself, often catalyzed by metal salts, can be investigated using DFT. These calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies, which are critical for understanding the reaction kinetics.

In the context of 5-(2-Bromoethyl)-1H-tetrazole, theoretical studies could explore its role as a ligand in metal-catalyzed cross-coupling reactions, a common application for halogenated organic compounds. By modeling the coordination of the tetrazole to a metal center and the subsequent reaction steps, researchers can gain insights into the catalytic cycle.

Advanced Simulation Techniques

Beyond static quantum chemical calculations, advanced simulation techniques provide a dynamic picture of molecular behavior, offering deeper insights into reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In an MD simulation, the trajectories of atoms and molecules are calculated by integrating Newton's equations of motion. This allows for the exploration of conformational changes, intermolecular interactions, and reaction dynamics over time scales ranging from picoseconds to microseconds.

For 5-(2-Bromoethyl)-1H-tetrazole, MD simulations could be employed to study its interactions with other molecules, such as in a solution or at the active site of a biological target. By analyzing the trajectories, one can identify stable interaction patterns, calculate binding free energies, and understand the role of specific functional groups in intermolecular recognition.

The following table provides an example of the kind of data that could be obtained from an MD simulation studying the interaction of 5-(2-Bromoethyl)-1H-tetrazole with a hypothetical protein active site.

| Interaction Type | Interacting Residue | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | ASN 123 | 2.8 | 75 |

| Hydrogen Bond | GLU 156 | 3.1 | 52 |

| Halogen Bond | TYR 88 | 3.5 | 45 |

| van der Waals | LEU 120 | 3.9 | 92 |

Note: This table is for illustrative purposes and contains hypothetical data.

Reactivity Studies:

Reactive MD simulations, which incorporate force fields that can describe bond breaking and formation, are a cutting-edge technique for studying chemical reactions. These simulations can provide insights into reaction mechanisms that are not accessible through static calculations. For 5-(2-Bromoethyl)-1H-tetrazole, reactive MD could be used to model its decomposition pathways or its reactions with other chemical species in complex environments.

Advanced Spectroscopic and Crystallographic Methodologies for Elucidating the Structure of 5 2 Bromoethyl 1h Tetrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 5-(2-Bromoethyl)-1H-tetrazole is expected to provide key insights into the number and arrangement of its protons. The spectrum would likely be characterized by distinct signals for the protons of the ethyl group and the N-H proton of the tetrazole ring.

The protons of the ethyl group (-CH₂-CH₂-Br) would appear as two coupled multiplets. The methylene (B1212753) group adjacent to the tetrazole ring (C₅-CH₂) would likely resonate at a downfield chemical shift due to the electron-withdrawing nature of the tetrazole ring. Similarly, the methylene group attached to the bromine atom (-CH₂-Br) would also be shifted downfield. These two methylene groups would exhibit a triplet-of-triplets splitting pattern due to coupling with each other.

The N-H proton of the 1H-tetrazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of 15-17 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. The exact chemical shift can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 5-(2-Bromoethyl)-1H-tetrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (tetrazole) | 15.0 - 17.0 | br s | - |

| C₅-CH₂ -CH₂-Br | 3.5 - 4.0 | t | ~6-7 |

| C₅-CH₂-CH₂ -Br | 3.2 - 3.7 | t | ~6-7 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 5-(2-Bromoethyl)-1H-tetrazole, three distinct carbon signals are anticipated.

The carbon atom of the tetrazole ring (C5) is expected to resonate at the most downfield position, typically in the range of 150-160 ppm. The two carbon atoms of the bromoethyl side chain will appear at higher field. The carbon atom directly attached to the tetrazole ring (C₅-C H₂) will be deshielded compared to the carbon atom bonded to the bromine (C H₂-Br).

Table 2: Predicted ¹³C NMR Spectral Data for 5-(2-Bromoethyl)-1H-tetrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (tetrazole) | 150 - 160 |

| C₅-C H₂-CH₂-Br | 25 - 35 |

| C₅-CH₂-C H₂-Br | 20 - 30 |

Note: These are predicted values and are subject to solvent and experimental variations.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups in the bromoethyl chain, confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively assign the proton and carbon signals of the two methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is instrumental in establishing long-range (2-3 bond) correlations. Key expected correlations for 5-(2-Bromoethyl)-1H-tetrazole would include a cross-peak between the protons of the C₅-CH₂ group and the C5 carbon of the tetrazole ring, confirming the attachment of the side chain to the ring. Correlations between the N-H proton and the C5 carbon might also be observable.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying functional groups. IR and Raman spectroscopy are complementary techniques. manchesterorganics.com

The Infrared (IR) spectrum of 5-(2-Bromoethyl)-1H-tetrazole would be expected to show characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the tetrazole ring, often broadened due to hydrogen bonding. C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the tetrazole ring typically give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

The Raman spectrum would provide complementary information. The symmetric vibrations of the tetrazole ring are often strong in the Raman spectrum. The C-Br bond, being a relatively non-polar bond, might also give a more intense signal in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for 5-(2-Bromoethyl)-1H-tetrazole

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3000-3400 (broad) | Weak |

| C-H Stretch | 2850-3000 | 2850-3000 |

| C=N, N=N Stretch | 1400-1600 | 1400-1600 |

| C-N Stretch | 1200-1350 | 1200-1350 |

| C-Br Stretch | 500-700 | 500-700 |

Note: Predicted values based on typical ranges for these functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For 5-(2-Bromoethyl)-1H-tetrazole, the mass spectrum would be expected to show a molecular ion peak ([M]⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet with a mass difference of 2 Da and approximately equal intensity.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion with a mass 28 Da less than the molecular ion. Another likely fragmentation pathway would be the cleavage of the bromoethyl side chain. This could involve the loss of a bromine radical (•Br), leading to a significant fragment ion. Alpha-cleavage, the breaking of the C-C bond adjacent to the tetrazole ring, could also occur, leading to the formation of a stable tetrazolyl-methyl cation.

Table 4: Predicted Key Mass Spectrometry Fragments for 5-(2-Bromoethyl)-1H-tetrazole

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺˙ | [C₃H₅N₄Br]⁺˙ | 176/178 |

| [M - N₂]⁺˙ | [C₃H₅N₂Br]⁺˙ | 148/150 |

| [M - Br]⁺ | [C₃H₅N₄]⁺ | 97 |

| [CH₂N₄]⁺ | Tetrazolyl-methyl cation | 83 |

Note: m/z values are for the most abundant isotopes.

Single-Crystal X-ray Diffraction for Absolute Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. cyberleninka.ru If suitable crystals of 5-(2-Bromoethyl)-1H-tetrazole could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state.

The crystal structure would also elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding involving the N-H group of the tetrazole ring and nitrogen atoms of adjacent molecules is a highly probable and significant interaction that would be clearly defined. Other potential intermolecular interactions, such as dipole-dipole interactions involving the C-Br bond, could also be identified.

Table 5: Expected Information from Single-Crystal X-ray Diffraction of 5-(2-Bromoethyl)-1H-tetrazole

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the unit cell. |

| Bond Lengths & Angles | Accurate measurement of all intramolecular distances and angles. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, etc. |

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction stands as the definitive method for determining the precise molecular geometry of crystalline solids. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. researchgate.net While specific crystallographic data for 5-(2-Bromoethyl)-1H-tetrazole is not extensively detailed in publicly accessible literature, the geometry of the 5-substituted-1H-tetrazole scaffold is well-characterized through numerous studies of its derivatives. core.ac.uk

The parent 1H-tetrazole ring is an aromatic, planar five-membered ring containing four nitrogen atoms and one carbon atom. mdpi.comwikipedia.org Theoretical and experimental studies confirm that the skeletal bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization. sciengine.com The introduction of a substituent at the C5 position, such as the 2-bromoethyl group, can induce minor changes in the ring's electronic structure, but the fundamental planarity and aromaticity are retained. iosrjournals.org

Analyses of numerous tetrazole derivatives retrieved from the Cambridge Structural Database (CSD) provide average geometric parameters that are representative of this class of compounds. acs.orgnih.gov The geometry around the C5 carbon is typically trigonal planar, consistent with its sp² hybridization. The bond lengths and angles within the tetrazole ring are remarkably consistent across a wide range of derivatives.

Table 1: Representative Bond Parameters for the 5-Substituted-1H-tetrazole Ring Data compiled from computational studies and crystallographic database analyses of various 5-substituted tetrazole derivatives.

| Parameter | Description | Typical Value (Å or °) |

| C5–N1 | Bond length | ~1.33 - 1.35 Å |

| N1–N2 | Bond length | ~1.34 - 1.36 Å |

| N2–N3 | Bond length | ~1.29 - 1.31 Å |

| N3–N4 | Bond length | ~1.34 - 1.36 Å |

| N4–C5 | Bond length | ~1.32 - 1.34 Å |

| C5–N1–N2 | Bond angle | ~106 - 108° |

| N1–N2–N3 | Bond angle | ~110 - 112° |

| N2–N3–N4 | Bond angle | ~105 - 107° |

| N3–N4–C5 | Bond angle | ~110 - 112° |

| N4–C5–N1 | Bond angle | ~107 - 109° |

Note: These values are generalized from various sources and may differ slightly for specific derivatives. sciengine.comiosrjournals.org

The 2-bromoethyl substituent is connected to the C5 atom via a C-C single bond. The geometry of this alkyl chain is characterized by tetrahedral bond angles (approx. 109.5°) around its sp³ hybridized carbon atoms, with free rotation possible around the C-C single bonds, allowing for various conformations in different physical states or crystal environments.

Analysis of Crystalline Polymorphism and Supramolecular Assemblies

Crystalline polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical and materials sciences.

Tetrazole derivatives are known to exhibit polymorphism. A notable example is seen in 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, a key intermediate in the synthesis of sartan drugs. researchgate.net Researchers have characterized two different polymorphs of this compound, obtained by recrystallization from different solvents (ethyl methyl ketone and ethyl acetate). researchgate.net Single-crystal X-ray diffraction analysis revealed that both polymorphs crystallize in the monoclinic space group P2₁/c but possess significantly different unit cell parameters, indicating distinct molecular packing. researchgate.net

Table 2: Crystallographic Data for Two Polymorphs of a Tetrazole Derivative Data for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. researchgate.net

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 17.065(3) | 9.986(2) |

| b (Å) | 9.2780(19) | 26.541(5) |

| c (Å) | 17.521(4) | 10.395(2) |

| β (°) | 108.34(3) | 105.51(3) |

| Volume (ų) | 2631.5(9) | 2652.7(9) |

These differences in crystal packing directly influence the formation of supramolecular assemblies—large, ordered structures built from molecules linked by non-covalent interactions. nih.gov In the case of 5-(2-Bromoethyl)-1H-tetrazole, the interplay of hydrogen bonds and other weak interactions dictates how individual molecules arrange themselves into higher-order structures, such as chains, sheets, or three-dimensional networks. researchgate.netrsc.org The specific conformation of the flexible 2-bromoethyl side chain can also influence the packing efficiency and the resulting supramolecular architecture.

Elucidation of Hydrogen Bonding Networks and π-Stacking Interactions

The supramolecular structures of 5-substituted-1H-tetrazoles are primarily governed by a combination of hydrogen bonding and π-stacking interactions. The tetrazole ring is an excellent motif for forming robust intermolecular connections. nih.gov

π-Stacking Interactions: The aromatic nature of the tetrazole ring facilitates π–π stacking interactions, where the electron-rich π-systems of adjacent rings overlap. nih.gov These interactions are crucial for stabilizing the crystal lattice. researchgate.net Two primary geometries for π-stacking are commonly observed in tetrazole derivatives:

Parallel-displaced: The rings are arranged in a parallel, offset stack.

T-shaped or edge-to-face: The edge of one aromatic ring points towards the face of another. nih.gov